molecular formula C9H11ClN2O B1676734 Monuron CAS No. 150-68-5

Monuron

Cat. No.: B1676734
CAS No.: 150-68-5
M. Wt: 198.65 g/mol
InChI Key: BMLIZLVNXIYGCK-UHFFFAOYSA-N
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Description

Monuron, also known as 3-(4-chlorophenyl)-1,1-dimethylurea, is a phenylurea herbicide that was widely used for controlling a variety of annual and perennial broad-leaved weeds and grasses. It is a synthetic compound that belongs to the class of substituted ureas. This compound was introduced in the early 1950s and has been used in various agricultural and non-agricultural settings .

Mechanism of Action

Target of Action

Monuron, a phenylurea herbicide, primarily targets the photosystem II in plants . This system plays a crucial role in the light-dependent reactions of photosynthesis, where it is responsible for the photolysis of water and the transfer of electrons that lead to the creation of ATP and NADPH .

Mode of Action

This compound acts as a photosystem II inhibitor . By binding to the D1 protein in photosystem II, it blocks the electron flow from water to plastoquinone, disrupting the conversion of light energy into chemical energy . This inhibition prevents the synthesis of ATP and NADPH, essential molecules for the light-independent reactions of photosynthesis, leading to the cessation of plant growth and eventually plant death .

Biochemical Pathways

The inhibition of photosystem II by this compound impacts several biochemical pathways. It disrupts the Calvin cycle , which relies on the ATP and NADPH produced in the light-dependent reactions to convert carbon dioxide into glucose . Additionally, this compound affects nitrogen fixation in cyanobacteria, impacting the functioning of the nitrogenase enzyme and the glutamine synthetase enzyme . These enzymes are crucial for the conversion of atmospheric nitrogen into ammonia, a form that can be used by plants .

Pharmacokinetics

It is also persistent in soil and has a high potential to leach into groundwater . These properties suggest that this compound can be readily absorbed and distributed in the environment, but its metabolism and excretion would depend on various biotic and abiotic factors .

Result of Action

The primary result of this compound’s action is the inhibition of photosynthesis, leading to the cessation of plant growth and eventually plant death . In cyanobacteria, this compound exposure leads to alterations in carbon and nitrogen fixation, affecting the production of proteins and carbohydrates . In higher doses, this compound can cause undesirable changes in the morphology and ultrastructure of organisms .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of this compound. Its persistence in soil and high potential to leach into groundwater make it a long-lasting herbicide . These properties also raise concerns about its impact on non-target organisms and potential for bioaccumulation . The actual impact of this compound in the environment would depend on factors such as soil type, rainfall, temperature, and the presence of other chemicals .

Biochemical Analysis

Biochemical Properties

Monuron interacts with several key enzymes and proteins involved in photosynthesis and nitrogen fixation. These include the D1 protein, which hosts the PSII complex, RuBisCO, which is crucial for CO2 fixation, and nitrogenase, which reduces atmospheric nitrogen to ammonia . This compound also interacts with glutamine synthetase (GS), an enzyme that assimilates ammonia .

Cellular Effects

This compound’s effects on cells are primarily observed in its impact on photosynthetic pigments and the functioning of PSII, RuBisCO, nitrogenase, and GS . It influences cell function by interrupting new protein synthesis and breaking down existing enzyme molecules when exposed to higher concentrations .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with the aforementioned biomolecules, leading to enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, low dose this compound treatment (20 ppm) enhances the expression of various parameters of CO2 and N2 fixation, indicating a hormetic effect in the exposed organism . Higher doses (40-100 ppm) immediately show visible toxicity .

Dosage Effects in Animal Models

While specific studies on this compound’s dosage effects in animal models are limited, research on similar herbicides could provide insights. For instance, the degradation of the analogue herbicide diuron has been studied .

Metabolic Pathways

This compound is involved in the metabolic pathways of photosynthesis and nitrogen fixation, interacting with key enzymes such as RuBisCO and nitrogenase .

Preparation Methods

Monuron is synthesized through the reaction of 4-chloroaniline with dimethyl carbonate in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate, which then undergoes further reaction to yield this compound. The industrial production of this compound involves similar synthetic routes but is optimized for large-scale production .

Chemical Reactions Analysis

Monuron undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various degradation products. Common oxidizing agents include ozone and hydrogen peroxide.

    Reduction: Reduction of this compound can lead to the formation of amines and other reduced products.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom on the aromatic ring.

    Photolysis: This compound can be decomposed by UV light, leading to the formation of various photoproducts.

Common reagents and conditions used in these reactions include UV light, ozone, hydrogen peroxide, and various bases and acids. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Monuron has been used in various scientific research applications, including:

    Chemistry: this compound is used as a model compound for studying the behavior of phenylurea herbicides in the environment. It is also used in studies on the degradation and remediation of herbicides.

    Biology: this compound has been used to study the effects of herbicides on plant physiology and biochemistry. It is also used in research on the mechanisms of herbicide resistance in plants.

    Medicine: Although not widely used in medicine, this compound has been studied for its potential toxicological effects on human health.

    Industry: This compound has been used in the formulation of various herbicidal products for agricultural and non-agricultural use

Comparison with Similar Compounds

Monuron is similar to other phenylurea herbicides such as diuron, linuron, and chlorotoluron. These compounds share a similar mechanism of action and are used for controlling a wide range of weeds. this compound is unique in its specific chemical structure, which influences its environmental behavior and toxicity profile. For example, this compound is more persistent in soil compared to some of its analogs, which can lead to greater environmental impact .

Similar Compounds

Properties

IUPAC Name

3-(4-chlorophenyl)-1,1-dimethylurea
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InChI

InChI=1S/C9H11ClN2O/c1-12(2)9(13)11-8-5-3-7(10)4-6-8/h3-6H,1-2H3,(H,11,13)
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InChI Key

BMLIZLVNXIYGCK-UHFFFAOYSA-N
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Canonical SMILES

CN(C)C(=O)NC1=CC=C(C=C1)Cl
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Molecular Formula

C9H11ClN2O
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DSSTOX Substance ID

DTXSID0020311
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Molecular Weight

198.65 g/mol
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Physical Description

Monuron appears as white crystalline solid or white powder with a slight odor. Melting point 175 °C. Moderately toxic by ingestion. Used as an herbicide., White solid; [CAMEO]
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Boiling Point

365 to 392 °F at 760 mmHg (decomposes) (NTP, 1992)
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Solubility

less than 1 mg/mL at 70.7 °F (NTP, 1992), Monuron-TCA is a crystalline solid; mp 78-81 °C. Solubility (room temperature): 918 mg/l water; 400 g/kg 1,2-dichloroethane; 177 g/kg methanol; 91 g/kg xylene. It is acidic in reaction and incompatible with alkaline materials. /Monuron Trichloroacetate/, VERY SLIGHTLY SOL IN NUMBER 3 DIESEL OIL; MODERATELY SOL IN METHANOL, ETHANOL, PRACTICALLY INSOL IN HYDROCARBON SOLVENTS, SLIGHTLY SOL IN OIL & POLAR SOLVENTS, Solubility (ppm): water 230 (@ 25 °C), acetone 52,000 (@ 27 °C), benzene 2900 (@ 27 °C), Sol in benzene: 3 g/kg at 27 °C
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Density

1.27 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.27 @ 20 °C/20 °C
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Vapor Pressure

5e-07 mmHg at 77 °F ; 0.00178 mmHg at 212 °F (NTP, 1992), 0.0000005 [mmHg], 0.067 mPa @ 25 °C
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Mechanism of Action

SUBSTITUTED UREAS ... IN LEAVES ... CAUSE COLLAPSE OF PARENCHYMA VESSELS. ... THEY INHIBIT PHOTOSYNTHESIS ... AND ARE POWERFUL INHIBITORS OF OXIDATION OF WATER TO OXYGEN (HILL REACTION) ... SUGGESTED THAT MONURON BLOCKS PHOTOSYNTHESIS AT SITE OF ELECTRON TRANSFER BY FLAVIN MONONUCLEOTIDE ... .
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Color/Form

WHITE PLATES FROM METHANOL, THIN RECTANGULAR PRISMS FROM METHANOL, Platelets

CAS No.

150-68-5
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Record name 3-(4-Chlorophenyl)-1,1-dimethylurea
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Melting Point

338.9 to 340.7 °F (NTP, 1992), 170.5-171.5 °C
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Synthesis routes and methods

Procedure details

A mixture of 12.8 g (0.1 mole) of 4-chloroaniline, 10.3 g (0.1 mole) of methyl N,N-dimethyl-carbamate, 20 ml of dimethyl-hexadecylamine and 100 ml of high boiling petroleum fractions (bp.: 160°-180° C.) is reacted as described in Example 12. When the reaction has proceeded to about 90%, as indicated by the chromatogram, the reaction is terminated. A solution of N-(4-chlorophenyl)-N',N'-dimethyl-urea (monuron) is obtained, which can be applied directly in the preparation of herbicidal compositions, such as spray liquids or impregnated granules.
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
petroleum
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Monuron exert its herbicidal effect?

A1: this compound is a photosynthetic inhibitor. It acts by blocking electron transport in photosystem II, a crucial process in photosynthesis where light energy is converted into chemical energy. [, , , ] This blockage disrupts the production of ATP and NADPH, ultimately leading to plant death.

Q2: What are the visible symptoms of this compound exposure in plants?

A2: this compound exposure can manifest in various symptoms, including: acute water-soak blotch, silver blotch, indeterminate grey blotch, wilting, petiole and stem collapse, rapid yellowing, abscission, and partial chlorosis. [] The specific symptoms and their severity depend on the plant species, this compound concentration, and environmental conditions.

Q3: Does this compound affect plant transpiration?

A3: Yes, studies have shown that this compound application can lead to a significant decrease in transpiration rates in susceptible plants. [, ] This effect is attributed to stomatal closure, limiting water loss through the leaves.

Q4: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C9H11ClN2O and a molecular weight of 214.66 g/mol. []

Q5: How does the water content of soil affect this compound adsorption?

A6: Research suggests that this compound adsorption to soil increases significantly when water content decreases to a level approaching monolayer coverage on soil surfaces. [] Minimal differences in adsorption were observed between field capacity and wilting point water content.

Q6: How persistent is this compound in the soil, and does it leach into deeper layers?

A7: this compound exhibits moderate persistence in soil, with 80% activity dissipating within 7-27 weeks after application. [] While leaching can occur, studies indicate that it primarily remains in the top soil layers. [, ]

Q7: Can this compound be degraded through advanced oxidation processes?

A8: Yes, several advanced oxidation processes (AOPs), including UV photolysis, ozonation, and heterogeneous photocatalysis using TiO2, effectively degrade this compound. [, , ] These processes generate highly reactive species like hydroxyl radicals, leading to the breakdown of the herbicide molecule.

Q8: How effective is the combination of photocatalysis and ozonation in degrading this compound?

A9: While both ozonation and photocatalysis degrade this compound, their combined application (photocatalytic ozonation) enhances the transformation efficiency. [] This synergistic effect is attributed to the increased formation of hydroxyl radicals.

Q9: Have there been any computational studies on this compound?

A10: Yes, computational chemistry techniques have been employed to investigate the interaction of this compound with β-cyclodextrin. [] These studies provide insights into the formation of inclusion complexes and offer potential applications in pesticide remediation.

Q10: How does the addition of chlorine atoms affect the herbicidal activity of phenylurea compounds?

A11: Studies comparing this compound (one chlorine atom) with Diuron (two chlorine atoms) show that increased chlorination generally leads to higher herbicidal activity and persistence in soil. [, , ] This highlights the significance of structural modifications in influencing herbicide properties.

Q11: How does β-cyclodextrin influence the properties of this compound?

A12: β-cyclodextrin forms inclusion complexes with this compound, potentially enhancing its solubility, stability, and controlled release. [] This strategy presents opportunities for developing improved pesticide formulations with reduced environmental impact.

Q12: How is this compound metabolized in plants?

A14: Plant metabolism of this compound primarily involves demethylation and hydroxylation pathways, leading to the formation of metabolites like monomethylthis compound, p-chlorophenylurea, and p-chloroaniline. [, ] The specific metabolic pathways and their efficiency vary between plant species, influencing their sensitivity to the herbicide.

Q13: Has the effect of this compound on non-target organisms been investigated?

A15: Yes, studies have examined the impact of this compound on non-target organisms like the bioluminescent bacteria Vibrio fischeri. [] Results indicated that this compound inhibits bioluminescence, and this toxicity is further enhanced in the presence of oleic acid, a common adjuvant in pesticide formulations.

Q14: Are there reports of plant resistance to this compound?

A16: While specific cases of resistance development in weed populations are not extensively documented in the provided research, variations in sensitivity among plant species suggest potential for resistance emergence with continued use. [, , ]

Q15: What is known about the toxicity of this compound to humans?

A17: While specific human toxicity data isn't detailed in these papers, its classification as a potential human carcinogen by IARC raises concerns. [] More research is needed to fully understand the long-term health effects of this compound exposure in humans.

Q16: How does the presence of this compound in irrigation water affect crops?

A18: Long-term studies show that repeated irrigation with water containing high concentrations (1000 µg L−1) of this compound can lead to cumulative yield reductions in alfalfa crops. [] This highlights the potential for negative impacts on agricultural productivity through water contamination.

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